molecular formula C11H22O3S B14355449 2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol CAS No. 95541-94-9

2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol

Katalognummer: B14355449
CAS-Nummer: 95541-94-9
Molekulargewicht: 234.36 g/mol
InChI-Schlüssel: XHBJTZPUCLKZJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol is an organic compound with a complex structure It contains a dioxolane ring, a methanol group, and a propylthioethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol typically involves multiple steps. One common method includes the reaction of a dioxolane derivative with a suitable thioether and an alcohol under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to achieve the desired product quality and quantity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.

    Substitution: The thioether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce simpler alcohols.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol involves its interaction with specific molecular targets. The dioxolane ring and thioether group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-2-(1-methyl-2-(propylthio)ethyl)-1,3-dioxolane-4-methanol is unique due to its combination of a dioxolane ring, methanol group, and thioether substituent. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Eigenschaften

CAS-Nummer

95541-94-9

Molekularformel

C11H22O3S

Molekulargewicht

234.36 g/mol

IUPAC-Name

[2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C11H22O3S/c1-4-5-15-8-9(2)11(3)13-7-10(6-12)14-11/h9-10,12H,4-8H2,1-3H3

InChI-Schlüssel

XHBJTZPUCLKZJI-UHFFFAOYSA-N

Kanonische SMILES

CCCSCC(C)C1(OCC(O1)CO)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.